molecular formula C22H25N5O3S2 B12144605 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B12144605
M. Wt: 471.6 g/mol
InChI Key: KSHBNYHLGWUOMY-WJDWOHSUSA-N
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Description

1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperidine carboxamide group

Preparation Methods

The synthesis of 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidine ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final step involves the coupling of the piperidine carboxamide group. Reaction conditions often include the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine ring. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.

Scientific Research Applications

1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and pyrido[1,2-a]pyrimidine core are crucial for its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include those with thiazolidine or pyrido[1,2-a]pyrimidine structures. Compared to these compounds, 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications. Similar compounds include:

  • Thiazolidine derivatives
  • Pyrido[1,2-a]pyrimidine derivatives
  • Piperidine carboxamide derivatives

This compound stands out due to its multifaceted structure and the diverse range of reactions it can undergo, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C22H25N5O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

1-[3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H25N5O3S2/c1-13(2)12-27-21(30)16(32-22(27)31)11-15-19(25-9-6-14(7-10-25)18(23)28)24-17-5-3-4-8-26(17)20(15)29/h3-5,8,11,13-14H,6-7,9-10,12H2,1-2H3,(H2,23,28)/b16-11-

InChI Key

KSHBNYHLGWUOMY-WJDWOHSUSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S

Origin of Product

United States

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